molecular formula C9H12N4O2 B8792982 5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

Cat. No. B8792982
M. Wt: 208.22 g/mol
InChI Key: KXRLXNKGRHCBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyridin-4-amine

InChI

InChI=1S/C9H12N4O2/c10-7-5-9(12-3-1-2-4-12)11-6-8(7)13(14)15/h5-6H,1-4H2,(H2,10,11)

InChI Key

KXRLXNKGRHCBDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a reflux condenser was charged with 2-chloro-5-nitropyridin-4-amine (2.00 g, 11.5 mmol, 1.0 equiv), pyrrolidine (2.86 mL, 34.6 mmol, 3.0 equiv), potassium carbonate (4.78 g, 34.6 mmol, 3.0 equiv) and acetonitrile (50 mL). The mixture was heated at 70° C. overnight under nitrogen then cooled to room temperature. The yellow solids were collected by filtration and washed with acetonitrile, water and hexanes. The solids were dried to obtain the title compound as a bright yellow solid (1.43 g, 1st crop). The solvents from the filtrate were removed and the aqueous was extracted with ethyl acetate. The organic extracts was dried (Na2SO4), filtered and removed in vacuo to obtain additional product as an orange/yellow solid (820 mg, 2nd crop). The 2nd crop of product was triturated with ethyl acetate (3 mL) and then filtered and washed with ethyl acetate (2×1 mL) and diethyl ether (3 mL) to obtain a bright yellow solid (751 mg). The total yield of 5-nitro-2-(pyrrolidin-1-yl)pyridin-4-amine obtained was 2.18 g (91%). m/z (ES+) 209.1 (M+H)+. 1H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 7.39 (br s, 2H), 5.63 (s, 1H), 3.40 (br s, 4H), 1.93 (br s, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.